3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-21-13-12-16(14-22(21)29-2)23-19-15-25-20-11-7-6-10-18(20)24(19)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGWZGLQLDSZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of a Lewis acid catalyst such as BF3·OEt2. This reaction forms a tetrahydroquinoline intermediate, which can then be oxidized to yield the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and dimethoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that pyrazoloquinoline derivatives exhibit notable anti-inflammatory effects. These compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. For instance, studies have shown that derivatives of pyrazolo[3,4-b]quinolines can significantly reduce inflammation in various animal models, suggesting potential therapeutic applications for diseases characterized by chronic inflammation .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Recent studies demonstrate that pyrazolo[4,3-c]quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the PI3K/Akt signaling pathway and the activation of caspases. For example, a specific derivative was found to effectively inhibit the proliferation of renal cancer and leukemia cell lines in vitro, showcasing its potential as a lead compound for developing new anticancer therapies .
Structure-Activity Relationship (SAR) Studies
The unique structure of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline allows for extensive SAR studies aimed at optimizing its pharmacological properties. Researchers have synthesized various analogs to enhance potency and selectivity against specific targets while minimizing side effects. The incorporation of different substituents on the phenyl rings has been shown to influence biological activity significantly .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including kinases and other enzymes involved in cancer progression. These computational analyses provide insights into the interaction mechanisms at the molecular level and guide further modifications to improve efficacy .
Applications in Photovoltaic Systems
Recent advancements have highlighted the potential use of quinoline derivatives, including this compound, in third-generation photovoltaic cells. The compound can be utilized as a sensitizer in dye-sensitized solar cells (DSSCs), where it contributes to improved light absorption and energy conversion efficiency. Studies indicate that incorporating such organic compounds can enhance the overall performance of photovoltaic devices by optimizing charge transport properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with tubulin, a protein that forms microtubules. By binding to the colchicine binding site on tubulin, this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like colchicine and combretastatin .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs of pyrazolo[4,3-c]quinoline derivatives include:
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines (e.g., 4-aryl-3-methyl-1-phenyl derivatives) differ in ring fusion (positions 3,4-b vs. 4,3-c), leading to distinct electronic and steric profiles. These analogs are synthesized via L-proline-catalyzed multi-component reactions and show antimicrobial activity . The altered ring fusion may reduce π-π stacking interactions compared to pyrazolo[4,3-c]quinolines.
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique structure characterized by a pyrazole ring fused to a quinoline moiety with additional phenyl and dimethoxyphenyl substituents.
| Property | Value |
|---|---|
| Molecular Weight | 385.42 g/mol |
| LogP | 3.482 |
| Polar Surface Area | 59.288 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The primary mechanism of action for this compound involves its interaction with tubulin, inhibiting tubulin polymerization. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
- Key Findings :
- The compound significantly reduces NO production with an IC50 value comparable to established anti-inflammatory drugs.
- Structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance or diminish this activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- In vitro Studies :
- It inhibits the proliferation of various cancer cell lines by inducing apoptosis.
- The mechanism involves the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in cancer progression.
Study on Anti-inflammatory Effects
A study assessed the anti-inflammatory activity of several pyrazolo[4,3-c]quinoline derivatives, including our compound of interest. The results indicated:
- Inhibition of NO Production : The tested compound showed a significant reduction in NO levels in RAW 264.7 cells treated with LPS.
| Compound ID | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| Test Compound | 0.39 | 9 |
| Control (1400 W) | 0.35 | N/A |
Study on Anticancer Activity
Another study focused on the anticancer properties of pyrazolo[4,3-c]quinoline derivatives:
- Cell Lines Tested : Various cancer cell lines including breast and lung cancer.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrazolo[4,3-c]quinoline core?
The core structure is typically synthesized via cyclization reactions using halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a key starting material, enabling substitution at the 2- and 4-positions to introduce pyrazole moieties . The 3,4-dimethoxyphenyl and phenyl groups are introduced through nucleophilic aromatic substitution or Suzuki coupling. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity, as competing pathways may lead to byproducts like pyrazolo[3,4-b]quinolines .
Q. How is spectroscopic characterization (NMR, IR) used to confirm the structure of this compound?
- 1H NMR : Key signals include aromatic protons from the quinoline (δ 7.2–8.6 ppm) and pyrazole (δ 6.8–7.5 ppm) rings. Methoxy groups appear as singlets near δ 3.8–4.0 ppm, while substituents like phenyl rings show splitting patterns dependent on substitution .
- 13C NMR : Carbonyl or nitrile groups (if present) resonate at δ 160–170 ppm, while aromatic carbons appear between δ 110–150 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm functional groups .
Q. What in vitro assays are used for preliminary evaluation of biological activity?
Common assays include:
- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Disk diffusion or microdilution methods to assess MIC (minimum inhibitory concentration) .
- Fluorescence-based screening : Quantum yield and Stokes shift measurements to evaluate photophysical properties for sensor applications .
Advanced Research Questions
Q. How can synthetic routes be optimized to introduce amino groups at the 3- and 4-positions of pyrazolo[4,3-c]quinoline?
Amino-substituted derivatives require protecting-group strategies to avoid side reactions. For example, 3,4-diamino derivatives are synthesized via catalytic hydrogenation of nitro intermediates or selective deprotection of Boc groups under acidic conditions. Challenges include avoiding over-reduction of the quinoline ring and managing steric hindrance from bulky substituents .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Solubility issues : Use co-solvents like DMSO at <0.1% to prevent cytotoxicity artifacts.
- Structural analogs : Compare activity of closely related compounds (e.g., 3-methyl vs. 3-amino derivatives) to identify critical pharmacophores .
Q. What strategies enhance the compound’s bioactivity through structural derivatization?
- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at the 6- or 7-positions to improve π-π stacking with target proteins .
- Hybrid molecules : Fuse pyrazoloquinoline with pyrano or thieno rings to modulate lipophilicity and binding affinity .
- Aminoalkyl side chains : Attach 3-dimethylaminopropyl groups to enhance solubility and interferon-inducing activity .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to kinases (e.g., CDK2) or DNA intercalation sites. Focus on π-π interactions between the quinoline ring and aromatic residues (e.g., Phe80 in CDK2) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
